1,3-Butanediol

C4H10O2

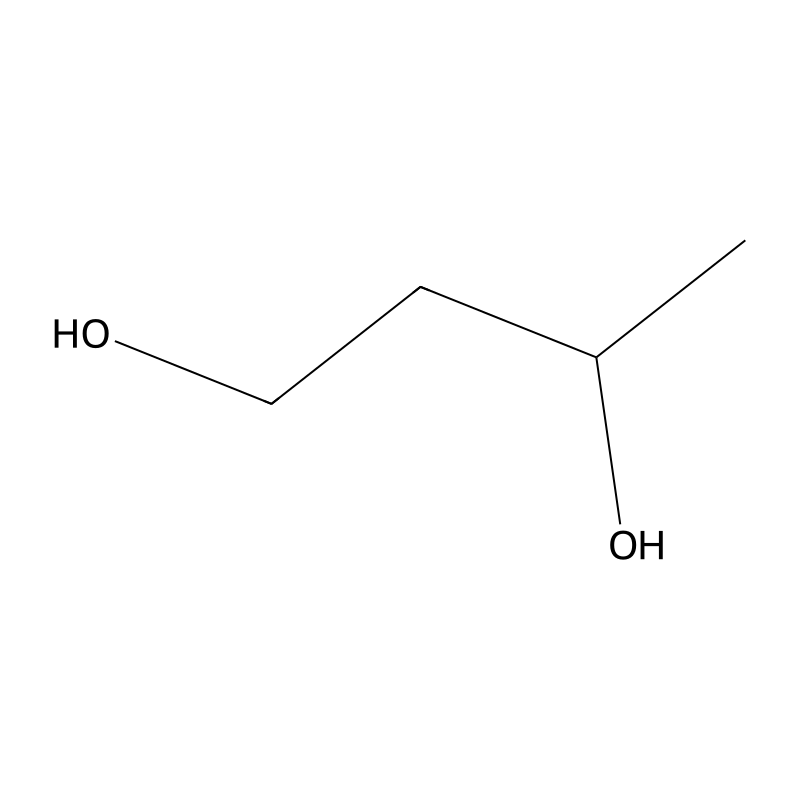

CH3CHOHCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H10O2

CH3CHOHCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil

Slightly soluble in ether

1000 mg/mL at 25 °C

Solubility in water: good

Synonyms

Canonical SMILES

1,3-Butanediol (1,3-BDO) is a four-carbon, high-purity aliphatic diol characterized by its asymmetric structure, low volatility, and dual hydroxyl functionality. In industrial and chemical procurement, it is primarily sourced as a premium humectant, a highly effective solvent for botanical extracts, and a specialized chain extender in polymer synthesis. Unlike simpler linear glycols, its pendant methyl group disrupts molecular packing, making it highly valuable for synthesizing amorphous polyesters and polyurethanes. Furthermore, its excellent toxicological profile and lack of regulatory restrictions make it a foundational ingredient in personal care, cosmetics, and advanced material formulations where safety, transparency, and moisture retention are critical [1].

Substituting 1,3-Butanediol with cheaper, ubiquitous alternatives like Propylene Glycol (PG) or its linear isomer 1,4-Butanediol (1,4-BDO) introduces severe formulation and compliance risks. In cosmetic and topical pharmaceutical applications, replacing 1,3-BDO with PG significantly increases the risk of skin sensitization and contact dermatitis, compromising hypoallergenic product claims. In polymer manufacturing, substituting 1,3-BDO with 1,4-BDO fundamentally alters the mechanical properties of the end product; the linear structure of 1,4-BDO drives rapid crystallization, destroying the transparency and flexibility required in amorphous resins. Crucially, 1,4-BDO is a heavily monitored precursor (metabolizing to GHB), meaning its procurement triggers strict regulatory auditing, whereas 1,3-BDO remains entirely free of such compliance burdens [1].

Polymer Crystallinity and Optical Clarity in Polyurethane Synthesis

When used as a chain extender in thermoplastic polyurethane (TPU) synthesis, the structural asymmetry of 1,3-Butanediol prevents the tight molecular packing seen with linear diols. Studies comparing TPUs synthesized with 1,4-BDO versus 1,3-BDO demonstrate that 1,4-BDO yields highly crystalline, opaque polymers. In contrast, 1,3-BDO disrupts the hard-segment microphase separation, resulting in completely amorphous, highly transparent, and more viscous polymers with a glass transition temperature shifted higher by approximately 15 °C [1].

| Evidence Dimension | Polymer morphology and optical transparency |

| Target Compound Data | Yields amorphous, highly transparent TPUs with disrupted crystalline domains |

| Comparator Or Baseline | 1,4-Butanediol (Yields highly crystalline, opaque TPUs) |

| Quantified Difference | Complete suppression of hard-segment crystallization leading to high optical clarity |

| Conditions | One-shot solvent-free bulk polymerization of TPUs |

Buyers manufacturing transparent elastomers, soft-touch plastics, or shape-memory polymers must select 1,3-BDO to prevent unwanted crystallization and ensure optical clarity.

Regulatory Compliance and Supply Chain Risk

The isomeric difference between 1,3-BDO and 1,4-BDO dictates entirely different metabolic pathways and regulatory statuses. 1,4-BDO is metabolized in vivo into gamma-hydroxybutyrate (GHB), a central nervous system depressant. Consequently, 1,4-BDO is a strictly monitored chemical in many jurisdictions, requiring DEA or equivalent regulatory tracking, secure storage, and end-user declarations. 1,3-Butanediol does not metabolize to GHB, possesses a highly favorable toxicological profile, and is classified as safe for cosmetic and food-contact applications without precursor monitoring [1].

| Evidence Dimension | Precursor monitoring and regulatory status |

| Target Compound Data | Non-controlled, unrestricted procurement |

| Comparator Or Baseline | 1,4-Butanediol (Monitored GHB precursor, highly restricted) |

| Quantified Difference | Elimination of regulatory tracking and compliance overhead |

| Conditions | Industrial procurement and supply chain management |

Procuring 1,3-BDO eliminates the severe legal liabilities, auditing costs, and supply chain bottlenecks associated with handling controlled substance precursors.

Dermatological Tolerability and Sensitization Potential

In personal care formulations, 1,3-Butanediol is frequently evaluated against Propylene Glycol (1,2-Propanediol) as a primary humectant and solvent. Clinical patch testing and safety assessments indicate that Propylene Glycol acts as a known sensitizer and irritant at higher concentrations, frequently causing allergic contact dermatitis. 1,3-Butanediol, owing to its slightly larger molecular weight and different lipophilicity, exhibits a drastically lower incidence of skin irritation, allowing it to be safely formulated at high concentrations without compromising the epidermal barrier [1].

| Evidence Dimension | Skin sensitization and irritation potential |

| Target Compound Data | Negligible sensitization, safe at high formulation percentages |

| Comparator Or Baseline | Propylene Glycol (Known sensitizer at elevated concentrations) |

| Quantified Difference | Significant reduction in allergic contact dermatitis incidence |

| Conditions | Topical cosmetic and pharmaceutical formulations |

Formulators of premium, hypoallergenic, or sensitive-skin products must procure 1,3-BDO to achieve high humectant loading without triggering consumer allergic reactions.

Antimicrobial Preservative Boosting Efficacy

1,3-Butanediol functions not only as a solvent but as an active preservative booster. By altering the osmotic pressure and increasing the permeability of microbial cell membranes, 1,3-BDO works synergistically with primary preservatives. When compared to standard humectants like glycerin, which provide no antimicrobial boosting and can even support microbial growth if water activity is high, the inclusion of 1,3-BDO significantly lowers the Minimum Inhibitory Concentration (MIC) required for primary preservatives to achieve broad-spectrum efficacy against bacteria and fungi [1].

| Evidence Dimension | Preservative boosting capacity |

| Target Compound Data | Actively lowers MIC of primary preservatives |

| Comparator Or Baseline | Glycerin (No preservative boosting; potential microbial food source) |

| Quantified Difference | Measurable reduction in required primary preservative concentration |

| Conditions | Aqueous cosmetic and topical pharmaceutical emulsions |

Allows buyers to formulate 'clean label' products by reducing the total load of harsh primary preservatives, lowering formulation costs and improving consumer safety.

Synthesis of Transparent Thermoplastic Polyurethanes (TPUs)

Utilizing 1,3-BDO as a chain extender to deliberately disrupt polymer crystallinity, yielding highly transparent, flexible, and amorphous resins for specialty coatings, optical plastics, and smart materials [1].

Unrestricted Industrial Solvent Applications

Replacing 1,4-BDO in industrial solvent and intermediate applications to bypass the severe regulatory auditing, storage costs, and legal liabilities associated with GHB precursors [2].

Hypoallergenic Cosmetic Formulations

Acting as the primary humectant and botanical extract solvent in sensitive-skin serums and lotions, replacing Propylene Glycol to eliminate the risk of contact dermatitis and sensitization [3].

Clean-Label Preservative Systems

Serving as a dual-action solvent and preservative booster in aqueous emulsions, allowing formulators to drastically reduce the concentration of traditional, potentially irritating preservatives while maintaining broad-spectrum antimicrobial efficacy [4].

References

- [1] Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI Polymers, 2021.

- [2] NTP Summary Report on the Metabolism, Disposition, and Toxicity of 1,4-Butanediol (CAS No. 110-63-4). National Toxicology Program.

- [3] Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology, 2021.

- [4] New Natural and Sustainable Cosmetic Preservative Based on Sugarcane Straw Extract. MDPI Cosmetics, 2024.

Physical Description

Very hygroscopic liquid; Pure form is colorless; [Merck Index]

COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Color/Form

Pure compound is colorless

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

207.50 °C. @ 760.00 mm Hg

207.5Â °C

Flash Point

250 °F (121 °C) (Cleveland Open Cup)

121Â °C

Heavy Atom Count

Taste

Vapor Density

Density

Relative density (water = 1): 1.00

LogP

Odor

Odorless when pure

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1135 of 2486 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1351 of 2486 companies with hazard statement code(s):;

H226 (95.19%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXP THER/ The biochemical effect of S-1,3-butanediol on streptozotocin induced diabetic rats was studied. Rats were made diabetic by the intraperitoneal injection of 40 mg/kg body weight streptozotocin in sodium citrate buffer. A dosage of 25 mmol/kg body weight of S-1,3-butanediol was injected intraperitoneally for treatment. The streptozotocin induced diabetic rats showed a marked increase in blood glucose level, and significant increase in the level of cholesterol, triglycerides and free fatty acids. The glycogen levels in liver and kidney were greatly decreased in diabetic rats. Treatment with butanediol normalized the glucose and glycogen level but had no significant effect on protein and lipid levels.

/EXP THER/ We previously showed that intrastriatal administration of aminooxyacetic acid (AOAA) produces striatal lesions by a secondary excitotoxic mechanism associated with impairment of oxidative phosphorylation. In the present study, we show that and the specific complex I inhibitor rotenone produces a similar neurochemical profile in the striatum, consistent with an effect of AOAA on energy metabolism. Lesions produced by AOAA were dose-dependently blocked by MK-801, with complete protection against GABA and substance P depletions at a dose of 3 mg/kg. AOAA lesions were significantly attenuated by pretreatment with either 1,3-butanediol or coenzyme Q10, two compounds which are thought to improve energy metabolism. These results provide further evidence that AOAA produces striatal excitotoxic lesions as a consequence of energy depletion and they suggest therapeutic strategies which may be useful in neurodegenerative diseases.

/EXP THER/ In order to assess the therapeutic value of 1,3 butanediol in ethylene glycol toxicosis, mixed-bred dogs were given an oral dose of commercial antifreeze at 6 mL/kg of body weight (0 hour) and treated (IV) 7 times at 6-hour intervals with 5.5 mL/kg of body weight 1,3 butanediol solution (20% in physiological saline solution) beginning at 8, 12, and 21 hours. Serum glycolic acid concentration was quantitated by high-pressure liquid chromatography. Three dogs that were given ethylene glycol, but no 1,3 butanediol treatment, died with elevated serum glycolic acid concentrations. Five dogs were given ethylene glycol and 1,3 butanediol treatment. Of 2 dogs treated at 8 hours, 1 survived and 1 died at 39 hours; 1 treated at 12 hours and 1 treated at 21 hours survived; 1 dog died soon (27 hours) after treatment was initiated at 21 hours. Four of the 5 dogs had dramatically decreased serum glycolic acid concentrations after 1,3 butanediol treatment, indicating its effectiveness in inhibiting alcohol dehydrogenase-dependent glycolic acid formation in vivo.

/EXP THER/ Pre-partum feeding of 1,3-butanediol to sows has been shown to improve the metabolic status and survival rate of neonatal pigs. To evaluate the efficacy of short-term, pre-partum feeding of 1,3-butanediol on pig and sow productivity on a large scale and low concentration was the focus of the research. The secondary objective was to determine if pre-partum feeding of 1,3-butanediol had any effect on survival rate and weight gain of lesser body weight pigs, sow body weight and subsequent sow reproductive performance. In a large commercial unit, 2537 sows were fed one of two pre-partum diets (0% or 4.55% 1,3-butanediol) on Day 108+/-3 of pregnancy. 1,3-butanediol provided 8% of the total metabolizable energy. Pigs born live in those litters were equalized by cross-fostering among sows receiving the same pre-partum diet. Pigs were weaned from the sows at 16+/-3 days post-partum and return of sows to estrus and conception rates were determined. Pre-partum feeding of 1,3-butanediol reduced (P=0.01) pre-weaning pig mortalities from 1.44 to 1.24 pigs per litter. The reduction in pig mortality was independent of length of 1,3-butanediol feeding (4 to 11 days). In a subset of 750 litters, four lesser birth-weight pigs from each litter were tagged and monitored to determine the effect of 1,3-butanediol on survival rates and pre-weaning weight gain of pigs with the greatest mortality risk. 1,3-butanediol reduced (P=0.01) pre-weaning mortality of these low birth weight pigs by 5.27%. Based on these data, short-term pre-partum feeding of 1,3-butanediol effectively improves pre-weaning pig productivity at a lower concentration than previously reported.

Vapor Pressure

0.02 mm Hg at 20 °C

Vapor pressure, Pa at 20Â °C: 8

Pictograms

Flammable

Impurities

Other CAS

107-88-0

Metabolism Metabolites

R- and S-1,3-butylene glycol are taken up by the isolated liver of fed or starved rats at the same rate. R-1,3-butylene glycol is mainly transformed to the physiological ketone bodies R-3-hydroxybutyrate and acetoacetate. Only 29-38&% of the S-enantiomer are converted into physiological ketone bodies. The S-enantiomer is further metabolised to S-3-hydroxybutyrate (not a natural compound), lipids and carbon dioxide. Based on these results it can be concluded that the test item is metabolised via physiological pathways, suggesting that it has a low potential to accumulate.

Associated Chemicals

1,3-Butanediol (dl); 18826-95-4

1,3-Butanediol (l); 6290-03-5

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes

Cosmetics -> Solvent; Humectant

Methods of Manufacturing

Usually prepared by catalytic hydrogenation of aldol using Raney nickel.

From formaldehyde and propylene via pressure and a catalyst.

1,3-Butylene glycol can be recovered as a by-product of ethyl acetate manufactured through the Tischenko reaction of acetaldehyde.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

1,3-Butanediol: ACTIVE

1,3-Butylene glycol efficient antimicrobial agent, inhibiting gram-neg & gram-pos microorganisms, molds & yeasts. It is not sporicidal.

Produced as an intermediate in the manufacture of butadiene from acetadol. This process has, however, been abandoned by most companies.

Analytic Laboratory Methods

GC/MS.

Clinical Laboratory Methods

We developed gas chromatographic-mass spectrometric assays for the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and their corresponding hydroxyacids, lactate, beta-hydroxybutyrate, and beta-hydroxypentanoate (3-hydroxyvalerate) in biological fluids. The corresponding ketoacids, acetoacetate and beta-ketopentanoate, can be assayed simultaneously by pretreating the samples with NaB2H4. The assays involve spiking the samples with deuterated internal standards, deproteinization, ether extraction, and derivatization of the carboxyl groups with (R,S)-2-butanol/HCl and of the hydroxyl groups with chiral (S)-(+)-2-phenylbutyryl chloride. Mass spectrometric analysis is conducted under ammonia positive chemical ionization. We used these assays to follow the metabolism of diol enantiomers in dogs. For (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol, the uptakes from dog plasma of the R and S enantiomer of each diol were identical. In contrast, the metabolism of (S)-1,2-propanediol was faster than that of (R)-1,2-propanediol. (R)-1,2-Propanediol is formed during acetone metabolism, while (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol are potential nutrients.

Interactions

Evidence previously reported suggest that 1,3-butanediol (BD) enhances the hepatotoxic effect of a single small dose of carbon tetrachloride (CCl4) in a dose-related manner. The present study provides additional information concerning the quantitative relationship between the severity of the ketotic state produced by BD and the magnitude of the potentiation observed and emphasizes the use of ketone bodies (KB) to predict the potential hazard of the BD-CCl4 interaction. Liver damage was modulated in male Sprague-Dawley rats by varying the concentration of the BD solutions ingested prior to a CCl4 challenge (0.1 ml/kg, i.p.). These data were compared to ketone bodies in plasma, hepatic tissue and urine. BD produced a dose-dependent metabolic ketosis observable at dosages between 1.1 and 9.9 g/kg per day given for 7 days. Plasma and liver data correlated well together. Concomitantly, potentiation of the CCl4-induced liver injury was also dose-related for the same dosage range; the minimum effective dosage of BD for potentiation was estimated as 1.1 g/kg per day. The linear correlations between hepatic or plasma KB values and the indices of hepatic dysfunction (ALT, OCT) were highly significant. Using a semiquantitative method, a correlation was also found for the urinary KB data. These results suggest that plasma KB concentrations might be useful for predicting possible potentiation of the hepatonecrotic effect of CCl4 by BD.

For 28 days, four steers received l,3-butanediol, which causes ketonemia, and phlorizin, which causes glucosuria. Steers also were fasted for 9 days. Effects of treatments on concentrations of metabolites in blood and liver and on kinetics of glucose metabolism were determined. Treatments were: control, control with dietary butanediol plus injected phlorizin, and fasting. Fasting caused hypoinsulinemia and decreased liver glycogen by 60%. Butanediol plus phlorizin and fasting caused 18% and 19% decreases of plasma glucose and 2.5- and 6-fold increses of free fatty acid concentrations in blood plasma. Glucose irreversible loss averaged 371, 541, and 182 g/day during control, butanediol plus phlorizin treatment, and fasting. Butanediol plus phlorizin increased-liver ketone body concentrations, caused glucosuria, ketonuria, and ketonemia, but did not affect insulin, glucagon, or growth hormone concentrations in plasma or triglyceride and glycogen contents in liver. Steers given butane plus phlorizin did not show all the usual signs of lactation ketosis, but the treatment still offers promise for studying causes and effects of ketosis.

Rats maintained on 1,3-butanediol exhibit potentiated cholestatic responses to taurolithocholate or manganese-bilirubin injections; with alpha-naphthylisothiocyanate, the hyperbilirubinemia is enhanced but not the depression in bile flow.

Dates

Explore Compound Types